3-(But-3-YN-1-yloxy)azetidine
CAS No.:
Cat. No.: VC17533016
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO |
|---|---|
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 3-but-3-ynoxyazetidine |
| Standard InChI | InChI=1S/C7H11NO/c1-2-3-4-9-7-5-8-6-7/h1,7-8H,3-6H2 |
| Standard InChI Key | LMFXBKNXNZNNGT-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCOC1CNC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(But-3-yn-1-yloxy)azetidine (C₇H₁₁NO) consists of an azetidine ring (C₃H₆N) substituted at the 3-position with an oxygen-linked but-3-yne group (C₄H₅O). The azetidine ring adopts a puckered conformation to alleviate angle strain, while the but-3-yn-1-yloxy substituent introduces a linear alkyne moiety capable of participating in click chemistry reactions . Key structural parameters include:
| Property | Value/Description |
|---|---|
| Molecular formula | C₇H₁₁NO |
| Molecular weight | 125.17 g/mol |
| SMILES notation | C#CCCOC1CNC1 |
| Key functional groups | Azetidine ring, terminal alkyne, ether |
The terminal alkyne (C≡CH) exhibits a characteristic IR absorption band near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch) . NMR spectroscopy reveals distinct signals for the azetidine protons (δ 3.2–3.8 ppm, multiplet) and alkyne protons (δ 1.9–2.1 ppm, triplet) .
Synthetic Strategies
Copper-Catalyzed Alkyne-Azetidine Coupling
A validated route to 3-(but-3-yn-1-yloxy)azetidine involves nucleophilic substitution between azetidin-3-ol and but-3-yn-1-yl bromide under copper(II) chloride catalysis . This method, adapted from protocols for analogous azete derivatives, proceeds via an SN2 mechanism:
Reaction conditions:
-
Azetidin-3-ol (1 equiv), but-3-yn-1-yl bromide (1.2 equiv)
-
CuCl₂ (10 mol%), dimethyl sulfoxide (DMSO), room temperature, 12 h
The copper catalyst facilitates oxygen-nucleophile activation, while DMSO stabilizes intermediates through coordination . Comparative studies show that elevated temperatures (>50°C) promote side reactions, including alkyne oligomerization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃):
-
δ 1.90–2.05 (m, 2H, CH₂-C≡CH)
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δ 2.45 (t, J = 2.4 Hz, 1H, C≡CH)
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δ 3.40–3.75 (m, 4H, azetidine CH₂)
¹³C NMR (75 MHz, CDCl₃):
Mass Spectrometry
Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 125.1 ([M]⁺), with fragmentation patterns dominated by azetidine ring opening and alkyne loss . High-resolution mass spectrometry (HRMS) confirms the molecular formula within 3 ppm error .
Reactivity and Functionalization
Alkyne-Based Modifications
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles for applications in drug discovery . Kinetic studies show >90% conversion within 2 h using CuI/N,N-diisopropylethylamine (DIPEA) .
Ring-Opening Reactions
Under acidic conditions (HCl/EtOH), the azetidine ring undergoes nucleophilic attack at the nitrogen, yielding γ-amino alcohols . This reactivity parallels observations in 3-(oxetan-3-yloxy)azetidine derivatives .
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